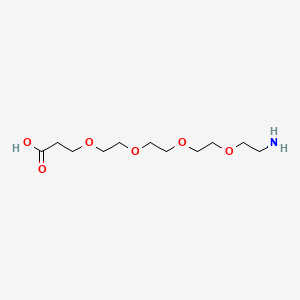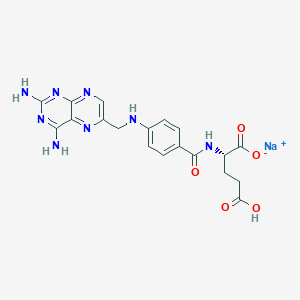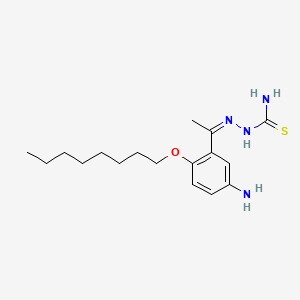
Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structural Studies :
- The presence of a methyl substituent at the C(2) carbon of acetophenone thiosemicarbazone induces unusual heterobridging in certain complexes, leading to notable chemical behaviors such as a short Cu--Cu distance, demonstrating the compound's unique structural characteristics (Lobana et al., 2007).
Synthesis and Characterization :
- Acetophenone thiosemicarbazone derivatives have been synthesized and characterized, showing significant antimicrobial and antioxidant activities. This indicates their potential application in the development of new pharmaceutical drugs and biomolecules (Meeran & Ravisankar, 2020).
- Microwave-assisted synthesis methods have been employed to create new derivatives of acetophenone thiosemicarbazones, which exhibit remarkable antibacterial and antifungal activities (Thanh & Nguyen Thi Quynh Giang, 2010).
Biological Applications and Antimicrobial Activity :
- Thiosemicarbazone derivatives, including those related to acetophenone, demonstrate various biological properties. They act as antioxidants, antifungals, antimicrobials, and show potential in anticancer applications (Opletalová et al., 2008).
- Specific acetophenone thiosemicarbazone derivatives show promise as antidiabetic agents, possessing good antioxidant activity and demonstrating effectiveness as α-glycosidase and α-amylase inhibitors (Tok et al., 2022).
Eigenschaften
CAS-Nummer |
13724-21-5 |
|---|---|
Molekularformel |
C17H28N4OS |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
[(Z)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C17H28N4OS/c1-3-4-5-6-7-8-11-22-16-10-9-14(18)12-15(16)13(2)20-21-17(19)23/h9-10,12H,3-8,11,18H2,1-2H3,(H3,19,21,23)/b20-13- |
InChI-Schlüssel |
MAGLAWWHGUHGCI-DEDYPNTBSA-N |
Isomerische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)/C(=N\NC(=S)N)/C |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)C(=NNC(=S)N)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetophenone, 5'-amino-2'-(octyloxy)-, thiosemicarbazone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

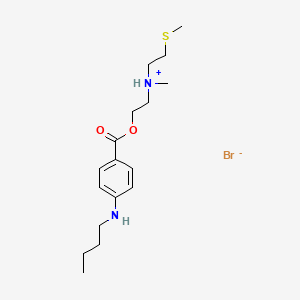


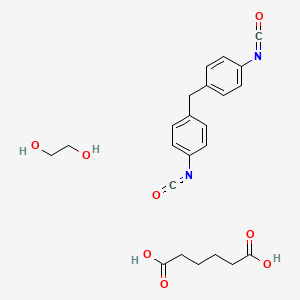
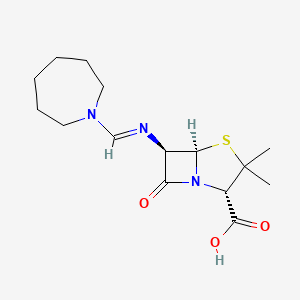
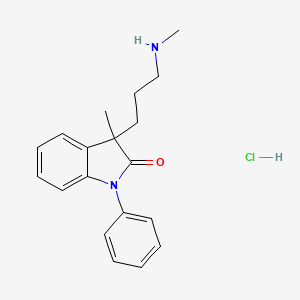
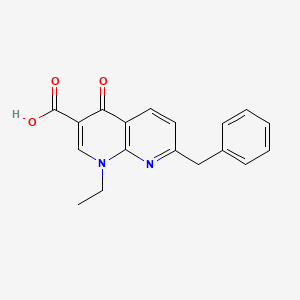

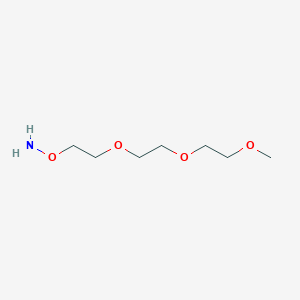
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
